molecular formula C26H21ClN4O4S2 B2636681 N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide CAS No. 892312-86-6

N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

Cat. No. B2636681
M. Wt: 553.05
InChI Key: HCUOGMGJZDXJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C26H21ClN4O4S2 and its molecular weight is 553.05. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity of N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide Derivatives

This compound has been explored for its potential in cancer treatment. The derivatives of this chemical structure, particularly N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, have shown promising results against various cancer cell lines. The antitumor activity was evaluated in vitro against approximately 60 human tumor cell lines derived from nine neoplastic diseases, highlighting its significant potential in cancer therapeutics (Yurttaş et al., 2015).

Spectroscopic and Quantum Mechanical Studies

Spectroscopic and Quantum Mechanical Analysis of N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide Derivatives

The compound has been subjected to a thorough analysis of vibrational spectra and electronic properties. This research also delves into the photochemical and thermochemical modeling of these compounds to assess their viability as photosensitizers in dye-sensitized solar cells (DSSCs). They exhibit good light harvesting efficiency and free energy of electron injection, which are crucial properties for photo-voltaic applications. Furthermore, their non-linear optical (NLO) activity and potential interaction with Cyclooxygenase 1 (COX1) were examined through molecular docking studies, indicating the compound's versatility in various scientific applications (Mary et al., 2020).

Antibacterial and Antifungal Activities

Exploration of Antibacterial and Antifungal Properties

Research into the antibacterial and antifungal activities of N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide derivatives has been conducted. A new series of related compounds were synthesized and displayed significant in vitro antibacterial and antifungal activities against a range of pathogens, showcasing the compound's potential as a base for developing new antimicrobial agents (Maddila et al., 2016).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O4S2/c1-35-20-6-4-5-17(13-20)15-31-22-8-3-2-7-21(22)25-23(37(31,33)34)14-28-26(30-25)36-16-24(32)29-19-11-9-18(27)10-12-19/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUOGMGJZDXJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

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